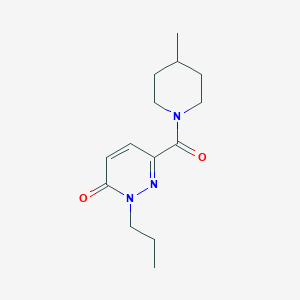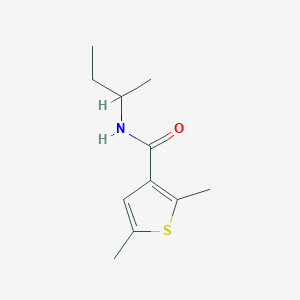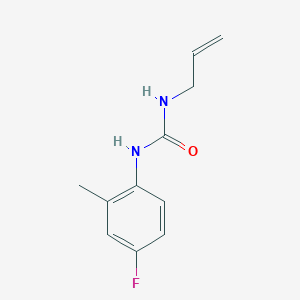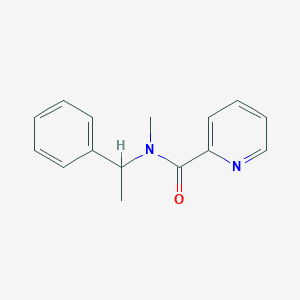
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridazinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to interact with various receptors in the body, including the GABA-A receptor, the NMDA receptor, and the sigma-1 receptor. Its mechanism of action involves the modulation of these receptors, leading to changes in neuronal activity and neurotransmitter release. 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can reduce inflammation and oxidative stress, protect against neurodegeneration, and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are still being investigated.
実験室実験の利点と制限
One advantage of using 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been extensively studied, and its interactions with various receptors and biological systems are well understood. However, one limitation of using 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one is its potential toxicity, which must be carefully monitored in experiments. Additionally, the effects of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one may vary depending on the specific cell type or animal model used, which must be taken into account when interpreting results.
将来の方向性
There are several future directions for research on 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one. One area of interest is the development of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the interactions between 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one and various receptors, which may lead to the discovery of new drug targets. Additionally, the effects of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one on different cell types and animal models should be further explored to better understand its potential applications.
合成法
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can be synthesized through a multi-step process involving the reaction of 2-propyl-3,6-dichloropyridazine with 4-methylpiperidine-1-carboxylic acid followed by subsequent reactions with various reagents. The synthesis of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been optimized and improved over time, leading to higher yields and purity of the compound.
科学的研究の応用
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and chemistry. In medicine, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In pharmacology, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been used as a tool compound to study the mechanism of action of other drugs, and its interactions with various receptors have been investigated. In chemistry, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been used as a building block for the synthesis of other compounds.
特性
IUPAC Name |
6-(4-methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-8-17-13(18)5-4-12(15-17)14(19)16-9-6-11(2)7-10-16/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJPKVKCYXUUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)


![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
